

Application of Ortetamine in Neurotransmitter Reuptake Inhibition Assays

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Compound of Interest

Compound Name: Ortetamine

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Introduction

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class.[1] Its pharmacological activity is primarily characterized by its interaction with monoamine neurotransmitter systems. **Ortetamine** acts as a monoamine releaser and concurrently inhibits the reuptake of key neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] This dual action leads to elevated concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission.[2] The study of **Ortetamine**'s effects on neurotransmitter reuptake is crucial for understanding its psychoactive properties, potential therapeutic applications, and overall pharmacological profile.

This document provides detailed application notes and protocols for utilizing **Ortetamine** in neurotransmitter reuptake inhibition assays. It is intended to guide researchers in the in vitro characterization of **Ortetamine**'s potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Data Presentation: Comparative Inhibitory Potencies

While specific quantitative data for **Ortetamine**'s inhibition of neurotransmitter reuptake (IC50 values) are not readily available in the public domain, the following table summarizes the inhibitory potencies (K_i in μM) of structurally related amphetamine compounds. This comparative data is essential for contextualizing the expected potency of **Ortetamine** and for designing appropriate experimental concentrations.

Compound	DAT (K_i , μM)	NET (K_i , μM)	SERT (K_i , μM)
Amphetamine	~0.6	0.07 - 0.1	20 - 40
Methamphetamine	~0.6	0.07 - 0.1	20 - 40
MDMA	8.29	1.19	2.41

Note: Data is compiled from studies on human and mouse transporters and may vary based on experimental conditions.[3] K_i values represent the concentration of the drug that inhibits 50% of radioligand binding.

Signaling Pathway of Neurotransmitter Reuptake

The following diagram illustrates the general mechanism of neurotransmitter reuptake by monoamine transporters located on the presynaptic neuron. **Ortetamine** and other amphetamine-like substances interfere with this process.

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References

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- 2. Ortetamine | 5580-32-5 | Benchchem [benchchem.com]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

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